molecular formula C16H16ClN3O2S2 B2465980 3-chloro-2-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide CAS No. 2319719-69-0

3-chloro-2-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2465980
CAS No.: 2319719-69-0
M. Wt: 381.89
InChI Key: BTMICCWSDNUHAQ-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, in particular, features a benzene ring substituted with a chloro and methyl group, a sulfonamide group, and a pyrazolylmethyl group linked to a thiophene ring.

Properties

IUPAC Name

3-chloro-2-methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S2/c1-11-13(17)5-3-7-16(11)24(21,22)18-10-12-9-14(19-20(12)2)15-6-4-8-23-15/h3-9,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMICCWSDNUHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC(=NN2C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene derivative and the pyrazole ring. One common approach is to first synthesize 1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-ylmethylamine, which is then reacted with 3-chloro-2-methylbenzenesulfonyl chloride under suitable conditions to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The pyrazole ring can be reduced to form pyrazolidines.

  • Substitution: : The chloro and methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed

  • Oxidation: : Sulfonic acids or sulfonyl chlorides.

  • Reduction: : Pyrazolidines.

  • Substitution: : Substituted benzene derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its antimicrobial properties make it a candidate for developing new antibiotics.

  • Medicine: : It may be explored for its anti-inflammatory and anticancer activities.

  • Industry: : It can be used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group, in particular, is known to inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial metabolism. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other sulfonamides or thiophene derivatives, but the presence of the pyrazole ring and the specific substitution pattern sets it apart. Some similar compounds include:

  • Sulfonamide antibiotics: : Such as sulfamethoxazole.

  • Thiophene derivatives: : Used in various medicinal and industrial applications.

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